![molecular formula C11H7ClF3N3O2 B2822739 3-Chloro-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 797809-11-1](/img/structure/B2822739.png)
3-Chloro-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Chloro-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid” is a chemical compound with the molecular formula C11H7ClF3N3O2 . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid led to 7-difluoromethylpyrazolo .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is substituted at various positions. The 3 position is substituted with a chlorine atom, the 5 position with a cyclopropyl group, and the 7 position with a trifluoromethyl group .Scientific Research Applications
Synthesis and Chemical Properties
- Regioselective Synthesis : Drev et al. (2014) explored the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, demonstrating the potential of these compounds as versatile intermediates in organic synthesis (Drev et al., 2014).
- Library of Fused Pyridine-Carboxylic Acids : Volochnyuk et al. (2010) generated a library of fused pyridine-4-carboxylic acids, including pyrazolo-pyrimidines, highlighting their utility in combinatorial chemistry (Volochnyuk et al., 2010).
- Efficient Synthesis of Disubstituted Derivatives : Jismy et al. (2020) reported an efficient method for synthesizing various disubstituted pyrazolo-pyrimidines, indicating the adaptability of these compounds for creating diverse molecular structures (Jismy et al., 2020).
Potential Biological Applications
- Antimicrobial Activity : El-Mariah et al. (2006) synthesized a series of triazolo-pyrimidines starting from a carboxylic acid derivative, which were then screened for antimicrobial activity, suggesting potential pharmaceutical applications (El-Mariah et al., 2006).
- Anticancer and Anti-inflammatory Agents : Rahmouni et al. (2016) synthesized novel pyrazolopyrimidine derivatives and evaluated them as anticancer and anti-5-lipoxygenase agents, demonstrating their potential in medicinal chemistry (Rahmouni et al., 2016).
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, potentially leading to the death of cancer cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the replication of cancer cells .
Pharmacokinetics
These properties can influence the compound’s bioavailability and its ability to reach its target in the body .
Result of Action
The result of the compound’s action is the significant inhibition of cell proliferation . It has shown superior cytotoxic activities against certain cell lines, indicating its potential as a therapeutic agent in cancer treatment .
properties
IUPAC Name |
3-chloro-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N3O2/c12-7-8(10(19)20)17-18-6(11(13,14)15)3-5(4-1-2-4)16-9(7)18/h3-4H,1-2H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRFPJMVOIOIEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.